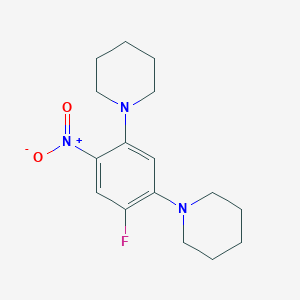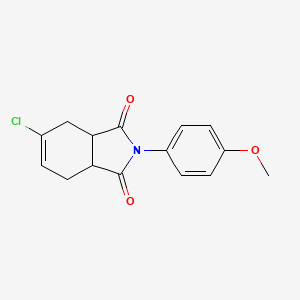
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine (MPEP) is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine acts as a selective antagonist of the mGluR5 receptor, which is a G-protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine can modulate the release of glutamate, a neurotransmitter that is involved in many neurological processes. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have both presynaptic and postsynaptic effects on glutamate signaling.
Biochemical and Physiological Effects:
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of glutamate, which can affect synaptic plasticity and learning. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine also has some limitations for lab experiments. Its effects on glutamate signaling can be complex and difficult to interpret, and its pharmacokinetic properties can vary depending on the route of administration.
Future Directions
There are several future directions for the research on 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One area of interest is the development of more selective and potent antagonists of the mGluR5 receptor. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, including addiction, anxiety, and depression. Additionally, the potential use of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine as a therapeutic agent for these disorders should be further explored in preclinical and clinical studies.
Synthesis Methods
The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of 1,4-dibromobutane with 2-phenylethylamine to form 1-(2-phenylethyl)-4-bromobutane. This compound is then reacted with piperidine to form 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine. The synthesis of 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a multistep process that requires careful handling of the reagents and purification of the final product.
Scientific Research Applications
2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-methyl-1'-(2-phenylethyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
properties
IUPAC Name |
2-methyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17-7-5-6-13-21(17)19-11-15-20(16-12-19)14-10-18-8-3-2-4-9-18/h2-4,8-9,17,19H,5-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUMGYMOSHONKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1'-(2-phenylethyl)-1,4'-bipiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)